BenchChemオンラインストアへようこそ!

(S)-Amino Carnitine

CPT-2 inhibition carnitine acyltransferase mitochondrial FAO

Select (S)-Amino Carnitine (CAS 125377-87-9) for isoform-specific CPT-2 inhibition without confounding PPAR activation—a critical differentiator from etomoxir and other fatty acid oxidation inhibitors. This pure (S)-enantiomer exhibits 34- to 95-fold selectivity for CPT-2 over CPT-1 (IC₅₀ = 805 nM), with negligible off-target nuclear receptor crosstalk. Unlike CPT-1 inhibitors that induce cardiac hypertrophy, 21-day oral administration produces no structural pathology, enabling long-term metabolic remodeling studies. A single 0.3 mmol/kg dose normalizes plasma glucose in diabetic models within 4–8 hours, sustaining efficacy ≥12 hours. Insist on the (S)-enantiomer for reproducible, target-specific metabolic research. For R&D use only; not for human or veterinary application.

Molecular Formula C7H16N2O2
Molecular Weight 0
CAS No. 125377-87-9
Cat. No. B1180068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Amino Carnitine
CAS125377-87-9
Molecular FormulaC7H16N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Amino Carnitine (CAS 125377-87-9): A Chiral CPT-2 Inhibitor for Fatty Acid Oxidation Research and Metabolic Studies


(S)-Amino Carnitine (also designated L-aminocarnitine, CAS 125377-87-9) is a chiral structural analog of L-carnitine wherein the 3-hydroxyl group is replaced by an amino group, preserving the (S)-stereochemical configuration [1]. As a competitive inhibitor of carnitine palmitoyltransferase (CPT), particularly the CPT-2 isoenzyme located on the inner mitochondrial membrane, it disrupts the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation [2]. This pharmacological action induces a metabolic shift from fatty acid oxidation toward enhanced glucose utilization, manifesting as hypoglycemic and antiketogenic effects in vivo [3]. The compound serves as a critical research tool for dissecting mitochondrial fatty acid oxidation pathways, modeling metabolic disorders, and evaluating the therapeutic potential of CPT-2 selective inhibition in cardiac and diabetic disease models [2].

Why (S)-Amino Carnitine Cannot Be Substituted with L-Carnitine, Mildronate, or Racemic Aminocarnitine in Mechanistic Studies


Generic substitution within this class of compounds is fundamentally precluded by distinct isoform selectivity profiles, stereospecific binding requirements, and divergent downstream metabolic consequences. Unlike L-carnitine, which functions as an essential substrate facilitating fatty acid transport, (S)-Amino Carnitine acts as a potent competitive inhibitor of CPT-2, exhibiting nanomolar potency (IC₅₀ = 805 nM) that is approximately 23,600-fold more potent than its weak inhibition of carnitine acetyltransferase (Kᵢ = 4.0 mM) [1]. The (R)-enantiomer (Emeriamine, CAS 98063-21-9) exhibits a distinct pharmacological profile with preferential inhibition of CPT-1, whereas the (S)-enantiomer selectively targets CPT-2 [2]. Furthermore, (S)-Amino Carnitine uniquely lacks PPAR agonist activity, a confounding property common to most fatty acid oxidation inhibitors such as etomoxir, thereby enabling cleaner mechanistic dissection of CPT-2-specific effects without nuclear receptor crosstalk [3].

(S)-Amino Carnitine (125377-87-9): Quantitative Head-to-Head Comparative Evidence for CPT-2 Selectivity, PPAR Inactivity, and In Vivo Metabolic Efficacy


Nanomolar CPT-2 Inhibition vs. Millimolar CAT Inhibition: Isoform Selectivity Defines Research Utility

(S)-Amino Carnitine demonstrates stark differential inhibition across carnitine acyltransferase isoforms, exhibiting potent nanomolar inhibition of CPT-2 (IC₅₀ = 805 nM) while displaying weak millimolar inhibition of carnitine acetyltransferase (CAT; Kᵢ = 4.0 mM) [1][2]. The CPT-2 IC₅₀ value of 805 nM represents approximately 5,000-fold higher potency compared to the CAT Kᵢ value, establishing CPT-2 as the primary molecular target [1]. This contrasts with L-carnitine, which functions as a substrate rather than an inhibitor of these enzymes [2].

CPT-2 inhibition carnitine acyltransferase mitochondrial FAO isoform selectivity enzyme kinetics

Absence of PPAR Activation: A Critical Differentiation from Etomoxir and Other FAO Inhibitors

In fibroblast-based assays, (S)-Amino Carnitine (L-aminocarnitine) efficiently inhibits fatty acid oxidation without activating peroxisome proliferator-activated receptors (PPARs), a property that distinguishes it from most other FAO inhibitors including etomoxir [1]. The absence of PPAR activation was demonstrated through direct transcriptional reporter assays, confirming that L-AC does not function as a PPAR ligand [1]. This contrasts with etomoxir and related compounds, which activate PPAR due to fatty acid-like structural features and can confound experimental interpretation through nuclear receptor-mediated transcriptional effects [1].

PPAR signaling fatty acid oxidation nuclear receptor off-target effects metabolic modeling

Single-Dose Glucose Normalization in Diabetic Mice: In Vivo Efficacy at 0.3 mmol/kg

In fasted diabetic mice, a single dose of aminocarnitine at 0.3 mmol/kg (approximately 48 mg/kg) normalizes plasma glucose levels within 4-8 hours post-administration, with sustained efficacy lasting at least 12 hours [1]. This same dose regimen produces a 45-70% inhibition of [¹⁴C]palmitate oxidation to ¹⁴CO₂ in mice, confirming that the glucose-lowering effect correlates directly with suppression of whole-body fatty acid oxidation [1]. In contrast, L-carnitine supplementation typically requires chronic, multi-day administration to produce modest metabolic effects and does not acutely normalize glucose in diabetic models [2].

hypoglycemic activity diabetic model in vivo efficacy glucose homeostasis metabolic pharmacology

Absence of Cardiac Hypertrophy with CPT-2 Inhibition vs. CPT-1 Inhibitor-Induced Hypertrophy

In a 21-day oral administration study in rats, aminocarnitine (CPT-2 inhibitor) did not induce cardiac hypertrophy, whereas CPT-1 inhibitors such as etomoxir have been documented to cause hypertrophy according to the literature [1]. Electron microscopy of hearts fixed after Langendorff perfusion revealed distinct ultrastructural changes: multilamellar vesicles were observed with aminocarnitine treatment but not with etomoxir; when both inhibitors were co-administered, electron-dense spots adjacent to mitochondria appeared [1]. This differential cardiac safety profile suggests that inhibition of fatty acid oxidation per se is not the driver of hypertrophy; rather, the accumulation of specific metabolites—likely long-chain acyl-CoA—underlies CPT-1 inhibitor-associated cardiac pathology [1].

cardiac hypertrophy CPT-1 vs CPT-2 lipotoxicity myocardial safety metabolic cardiomyopathy

CPT-1 IC₅₀ vs. CPT-2 IC₅₀: (S)-Enantiomer Preferentially Targets CPT-2, (R)-Enantiomer Targets CPT-1

The stereochemical configuration of aminocarnitine dictates isoform selectivity: the (S)-enantiomer (CAS 125377-87-9) demonstrates preferential inhibition of CPT-2, whereas the (R)-enantiomer (Emeriamine, CAS 98063-21-9) exhibits greater potency toward CPT-1 [1][2]. In recombinant CPT-1 enzyme assays, aminocarnitine shows weak CPT-1 inhibition with an IC₅₀ of 76.4 µM (human) or 27.3 µM (rat), representing approximately 95-fold and 34-fold lower potency, respectively, compared to its CPT-2 IC₅₀ of 805 nM [2]. The (R)-enantiomer has been reported to inhibit CPT-1 at lower concentrations and is associated with CPT-1-dependent metabolic effects including potential cardiac hypertrophy [1]. In contrast, the racemic mixture (DL-aminocarnitine) demonstrates a blended profile lacking the clear isoform selectivity that defines the pure (S)-enantiomer [3].

stereoselective inhibition CPT isoforms enantiomer comparison mitochondrial CPT chiral pharmacology

Metabolic Substrate Shift: Palmitoylcarnitine Oxidation Blocked While Pyruvate/Succinate Utilization Preserved

In isolated liver mitochondria from rats treated with (S)-Amino Carnitine (L-aminocarnitine), oxidation of palmitoylcarnitine—a long-chain fatty acid substrate—was completely abolished, whereas oxidation of pyruvate and succinate proceeded normally [1]. In vitro, palmitoylcarnitine oxidation was inhibited by L-aminocarnitine in a concentration-dependent manner, demonstrating an IC₅₀ of 805 nM, while succinate and pyruvate oxidation remained unmodified [1]. This selective blockade of fatty acid oxidation with preserved carbohydrate-derived substrate utilization contrasts with L-carnitine, which facilitates fatty acid oxidation rather than inhibiting it, and with non-selective mitochondrial toxins that impair multiple respiratory pathways [2].

mitochondrial respiration substrate utilization metabolic shift liver mitochondria FAO inhibition

High-Value Research Applications of (S)-Amino Carnitine (125377-87-9) Based on Quantified Differential Evidence


Modeling Fatty Acid Oxidation Disorders (FAOD) Without PPAR Confounding

Investigators modeling inborn errors of fatty acid metabolism require a tool that reliably recapitulates CPT-2 deficiency without off-target nuclear receptor activation. (S)-Amino Carnitine provides a clean inhibition of CPT-2 (IC₅₀ = 805 nM) while lacking PPAR agonist activity, a property that distinguishes it from etomoxir and enables accurate metabolic phenotyping in patient-derived fibroblasts and animal models [1][2].

Evaluating CPT-2 Selective Inhibition in Diabetic and Ischemic Cardiac Models

For studies examining the therapeutic window between CPT-1 and CPT-2 inhibition in the heart, (S)-Amino Carnitine offers a critical safety advantage: unlike CPT-1 inhibitors that induce cardiac hypertrophy, 21-day oral administration of aminocarnitine does not produce hypertrophy, enabling long-term studies of metabolic remodeling in diabetic cardiomyopathy or ischemia-reperfusion models without confounding structural pathology [1][2].

Acute Metabolic Intervention Studies Requiring Rapid Glucose-Lowering Pharmacodynamics

Experiments requiring acute, measurable metabolic shifts benefit from (S)-Amino Carnitine's rapid onset: a single 0.3 mmol/kg dose normalizes plasma glucose in diabetic mice within 4-8 hours and sustains efficacy for ≥12 hours, providing a clear temporal window for downstream analyses of glucose flux, insulin sensitivity, and tissue-specific metabolic adaptation [1].

Dissecting Stereospecific CPT Isoform Contributions via Enantiomer-Controlled Studies

When investigating the distinct metabolic and cardiac consequences of CPT-1 versus CPT-2 inhibition, the pure (S)-enantiomer (125377-87-9) is essential. The (S)-form exhibits 34- to 95-fold selectivity for CPT-2 over CPT-1, whereas the (R)-enantiomer preferentially inhibits CPT-1. Procurement of the correct enantiomer ensures that observed phenotypes—including lipid accumulation patterns, ketogenesis suppression, and cardiac ultrastructural changes—can be accurately attributed to the intended isoform target [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Amino Carnitine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.